7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C5H3BrClN5 and a molecular weight of 248.468 g/mol . This compound is part of the imidazo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with bromine under controlled conditions . The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is structurally similar and shares some of the same applications in medicinal chemistry and materials science.
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine: Another closely related compound with similar chemical properties and applications.
Uniqueness
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound notable for its unique structural features, including halogen substitutions that enhance its biological activity. The compound has garnered interest in pharmacological research due to its potential applications in treating various diseases, particularly through its interactions with immune system components.
The molecular formula of this compound is C₅H₃BrClN₄, with a molecular weight of 233.45 g/mol. Its structure includes a bromine atom at position 7 and a chlorine atom at position 2 of the imidazo ring, which contribute to its reactivity and biological properties .
Research indicates that compounds similar to this compound can act as agonists for Toll-like receptor 7 (TLR7). TLR7 is crucial in the immune response, particularly in recognizing viral RNA and initiating antiviral pathways. By activating TLR7, this compound may modulate immune responses beneficially in conditions such as cancer and viral infections .
Antiviral and Anticancer Potential
Studies have demonstrated that derivatives of imidazo[2,1-f][1,2,4]triazine compounds exhibit significant antiviral and anticancer activities. For instance:
- Antiviral Activity : Compounds that activate TLR7 can enhance the production of interferons and other cytokines that are vital for antiviral defense mechanisms .
- Anticancer Activity : The ability to modulate immune responses suggests potential applications in cancer therapy by enhancing the body's immune surveillance against tumors .
PI3K-γ Inhibition
Additionally, this compound has been identified as a potential inhibitor of PI3K-γ (phosphoinositide 3-kinase gamma), which is implicated in various cancers and inflammatory diseases. This inhibition could lead to reduced tumor growth and improved outcomes in autoimmune conditions .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Imidazo[2,1-f][1,2,4]triazine | Lacks halogen substitutions | Base structure without additional reactivity |
7-Bromoimidazo[2,1-f][1,2,4]triazine | Contains only bromine at position 7 | Potentially less reactive than the chlorinated version |
5-Chloroimidazo[2,1-f][1,2,4]triazine | Chlorine at position 5 | Different electronic properties due to chlorine placement |
This compound | Dual halogenation (Br & Cl) | Enhanced reactivity and biological activity |
Case Studies
Several studies have explored the biological activity of imidazo[2,1-f][1,2,4]triazine derivatives:
- Study on TLR7 Agonists : A study published in a peer-reviewed journal demonstrated that specific derivatives effectively activated TLR7 and enhanced cytokine production in vitro. This suggests a promising avenue for developing antiviral therapeutics .
- Cancer Therapy Research : Another research project investigated the effects of halogenated imidazo compounds on tumor cells. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Properties
Molecular Formula |
C5H3BrClN5 |
---|---|
Molecular Weight |
248.47 g/mol |
IUPAC Name |
7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H3BrClN5/c6-2-1-9-4-3(8)10-5(7)11-12(2)4/h1H,(H2,8,10,11) |
InChI Key |
RBNQTSHDCTWZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC(=N2)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.